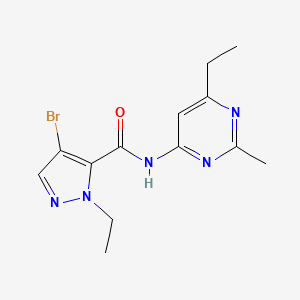
N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. It was first synthesized by Takeda Pharmaceutical Company Limited in 2006 and has since been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide works by inhibiting the signaling pathway of TLR4, which is a key component of the innate immune system. TLR4 is activated by various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the production of pro-inflammatory cytokines and chemokines. This compound binds to a specific site on TLR4 and prevents its activation, thereby reducing the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various disease models. In sepsis, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and improve survival rates. In cancer, this compound has been shown to inhibit tumor growth and metastasis by reducing the production of pro-inflammatory cytokines and chemokines. In autoimmune diseases, this compound has been shown to inhibit the production of autoantibodies and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide in lab experiments is its specificity for TLR4 signaling, which allows for more precise manipulation of the immune response. However, one of the limitations of using this compound is its potential off-target effects, which may affect other signaling pathways and lead to unintended consequences.
Direcciones Futuras
There are several future directions for research on N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide, including:
1. Development of more potent and selective TLR4 inhibitors with improved pharmacokinetic properties.
2. Investigation of the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Exploration of the mechanisms underlying the anti-inflammatory and immunomodulatory effects of this compound.
4. Development of combination therapies using this compound and other immune modulators for the treatment of cancer and autoimmune diseases.
5. Investigation of the potential use of this compound as a biomarker for the diagnosis and prognosis of various diseases.
Métodos De Síntesis
The synthesis of N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide involves several steps, including the reaction of 4-chloro-3-nitropyridine with ethylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting amine is then reacted with 3-(trifluoromethyl)pyrazole-5-carboxylic acid to yield this compound.
Aplicaciones Científicas De Investigación
N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, cancer, and autoimmune diseases. In sepsis, this compound has been shown to inhibit the production of inflammatory cytokines and improve survival rates in animal models. In cancer, this compound has been shown to inhibit tumor growth and metastasis by blocking TLR4 signaling. In autoimmune diseases, this compound has been shown to inhibit the production of autoantibodies and reduce inflammation.
Propiedades
IUPAC Name |
N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O/c1-3-20(9-4-6-17-7-5-9)12(21)10-8-11(13(14,15)16)19(2)18-10/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGRKXPWRNTPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=NC=C1)C(=O)C2=NN(C(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol](/img/structure/B7449530.png)
![4-[2-[[5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]oxan-4-ol](/img/structure/B7449531.png)

![1-[2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]quinolin-4-one](/img/structure/B7449546.png)
![2-tert-butyl-N-methyl-N-(pyrazin-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B7449554.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7449558.png)
![2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid](/img/structure/B7449567.png)
![4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide](/img/structure/B7449570.png)
![5-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7449578.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]-1-(oxan-4-yl)pyrazole-4-sulfonamide](/img/structure/B7449584.png)
![3-[3-(3-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7449589.png)
![3-[1-[4-(3,4-Dimethoxyphenyl)triazol-1-yl]ethyl]-4-methyl-1,2,4-triazole](/img/structure/B7449596.png)
![3-[2-Ethylbutyl-[9-[2-hydroxy-2-(oxolan-2-yl)ethyl]purin-6-yl]amino]propanenitrile](/img/structure/B7449601.png)

